Ethyl p-nitrophenyl benzenethiophosphonate, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- is a chemical compound belonging to the class of organophosphates. It is known for its use as an insecticide and has been studied for its various chemical properties and applications. The compound is characterized by its light yellow crystalline powder appearance and has a molecular formula of C₁₄H₁₄NO₄PS .
Preparation Methods
The synthesis of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves the reaction of ethyl alcohol with p-nitrophenyl benzenethiophosphonate. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is conducted on its potential therapeutic applications, especially in the treatment of diseases related to acetylcholine metabolism.
Mechanism of Action
The mechanism of action of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to prolonged neurotransmission. This mechanism is particularly effective in disrupting the nervous system of insects, making it a potent insecticide .
Comparison with Similar Compounds
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- can be compared with other similar organophosphate compounds such as:
Ethyl p-nitrophenyl phenylphosphonate: This compound differs by having an oxygen atom in place of the sulfur atom.
Ethyl p-nitrophenyl phenylphosphonothionate: Similar in structure but with different functional groups.
O-ethyl O-p-nitrophenyl phenylphosphonothioate: Another closely related compound with slight variations in its chemical structure. The uniqueness of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- lies in its specific chemical structure and its potent acetylcholinesterase inhibitory activity, which makes it highly effective as an insecticide.
Properties
CAS No. |
65580-79-2 |
---|---|
Molecular Formula |
C14H14NO4PS |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m1/s1 |
InChI Key |
AIGRXSNSLVJMEA-HXUWFJFHSA-N |
Isomeric SMILES |
CCO[P@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.